molecular formula C9H9NO2 B101653 7,8-Dihydroquinoline-2,5(1h,6h)-dione CAS No. 15450-69-8

7,8-Dihydroquinoline-2,5(1h,6h)-dione

Cat. No. B101653
CAS RN: 15450-69-8
M. Wt: 163.17 g/mol
InChI Key: AUMQUQJTKCJMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydroquinoline-2,5(1h,6h)-dione is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. This compound and its derivatives have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 7,8-dihydroquinoline-2,5(1h,6h)-dione derivatives has been achieved through different synthetic routes. One approach involves the use of the Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones, and ammonium acetate or primary amines in a one-pot solvent-free condition, leading to good to excellent yields . Another method includes a rapid one-pot four-component reaction under microwave irradiation, which offers excellent yields and short reaction times, providing a series of N-substituted 4-aryl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-diones . Additionally, a three-step reaction starting from 1,3-cyclohexadione has been used to synthesize 1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione, with the isolation of two configuration stereo-isomers .

Molecular Structure Analysis

The molecular structure of 7,8-dihydroquinoline-2,5(1h,6h)-dione derivatives has been elucidated using various spectroscopic techniques such as 1H NMR, HR-MS, and 2D NMR . These techniques have confirmed the structures of synthesized compounds and have helped in understanding the regiochemistry involved in their formation.

Chemical Reactions Analysis

The chemical reactivity of 7,8-dihydroquinoline-2,5(1h,6h)-dione derivatives has been explored in several studies. For instance, the reaction of open-chain and cyclohexane sym-2-dimethylaminomethylene-1,3-diones with dinucleophiles has yielded a series of 5-acylpyrimidines and 7,8-dihydroquinazolin-5(6H)-ones . Moreover, a highly selective transformation involving 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones with various hydrazides has been investigated, leading to the formation of substituted 1-amino-5,6,7,8-tetrahydroquinoline-2,5-diones10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,8-dihydroquinoline-2,5(1h,6h)-dione derivatives are closely related to their molecular structure and have significant implications for their biological activity. For example, the presence of a methoxy group at C6 has been found to assist in the highly regioselective incorporation with various amines and simplifies the structural identification process . The regiochemistry in nucleophilic substitution reactions of the 6- or 7-bromo-2-methylquinoline-5,8-dione with amines has also been studied, providing insights into the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones .

Scientific Research Applications

Synthesis Methods

  • Efficient Synthesis Approaches : An efficient method for synthesizing 7,8-dihydroquinoline-2,5(1h,6h)-dione involves the Morita-Baylis-Hillman reaction. This method yields a series of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones from Morita-Baylis-Hillman adduct acetates under solvent-free conditions (Zhong et al., 2008).

Chemical Properties and Analysis

  • Ab Initio Study of Tautomeric Forms : An ab initio Hartree-Fock study examined the tautomeric forms of 7,8-dihydroquinoline-2,5-(1H,6H)-dione, indicating that the oxo form is slightly preferred. This study provided insights into the chemical properties and stability of different tautomeric forms (Bartolomei et al., 1995).

Biomedical Applications

  • Synthesis of Biologically Active Derivatives : Synthesis of 1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione demonstrates the potential for creating novel compounds with potential biomedical applications. The structures of these derivatives were confirmed using various spectroscopic techniques (Jun-jie, 2013).

  • Potential in Antitubercular Activity : Research has explored the antitubercular activity of 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides. This includes in vitro and in vivo studies against Mycobacterium tuberculosis, indicating a significant potential for medical applications (Marvadi et al., 2020).

  • Antioxidant Activity : Novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives synthesized through a one-pot four-component condensation process showed potent in vitro antioxidant activity. This highlights another potential application in areas where antioxidant properties are beneficial (Fındık et al., 2012).

Safety And Hazards

The specific safety and hazards associated with 7,8-Dihydroquinoline-2,5(1h,6h)-dione are not explicitly mentioned in the available sources. Sigma-Aldrich, a supplier of the compound, states that the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1,6,7,8-tetrahydroquinoline-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5H,1-3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMQUQJTKCJMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=O)N2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165648
Record name 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydroquinoline-2,5(1h,6h)-dione

CAS RN

15450-69-8
Record name 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15450-69-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5,6,7,8-hexahydroquinoline-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY-7,8-DIHYDRO-5(6H)-QUINOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/517NCY12U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

With stirring, 113.79 g (1.02 mol) of 3-aminocyclohex-2-en-1-one and 114.37 ml (1.19 mol) of methyl propionate were heated at 105° C. for 1 hour. The dark homogeneous solution formed was then slowly heated further to 170° C. After 20 min (temperature: 135° C.), a viscous material formed, and there was a marked evolution of gas. After a further 15 min (temperature: 160° C.), the reaction material became even more viscous while the evolution of gas subsided. After a total of 42 min, a temperature of 170° C. had been reached. After a further 13 min at this temperature, the reaction material was cooled to room temperature. 200 ml of dichloromethane were then added, the mixture was heated briefly and placed into an ultrasonic bath and the crystalline residue formed was filtered off. This procedure was repeated once more with a further 200 ml of dichloromethane. The crystalline residues obtained in this manner were combined, taken up in 1.6 liters of methanol and then heated with stirring until the solid had dissolved completely. This solution was then slowly cooled to room temperature and then stored in a fridge at about 4° C. for 2 days. The crystalline precipitate was filtered off and dried under reduced pressure. This gave 47.65 g (0.29 mol, 29% of theory) of the target product.
Quantity
113.79 g
Type
reactant
Reaction Step One
Quantity
114.37 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Aminocyclohex-2-enone (ex Aldrich) was reacted with methyl propiolate (ex Lancaster) to give 7,8-dihydro-2,5-quinoline-dione according to Speckamp et al J. Trav. Chem. Pays. bas., 91 157 (1972). The latter was converted to 2-chloro-7,8-dihydro-5-quinolinone by analogy with Example VI. The latter compound (2 g) was dissolved in chloroform (200 ml) and treated with bromine (0.53 ml) dropwise at room temperature. After 30 min solid potassium carbonate was added, the mixture was stirred for 1 hour, filtered and solvent removed to give 2-chloro-6-bromo-7,8-dihydro-5-quinolinone (2.86 g). This compound was heated at 110° C. with anhydrous lithium chloride (1.4 g) and dimethylformamide (45 ml) for 3 hours. The mixture was diluted with water, worked-up in conventional fashion and purified by column chromatography on silica (eluting with ether-hexane) to give 2-chloro-5-hydroxyquinoline (0.77 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Methyl propiolate (5.03 ml, 56.2 mmol) was added to finely ground 3-aminocyclohex-2-enone (5 g, 45.0 mmol). The resulting mixture was heated to 105° C. resulting in a dark brown solution and stirred under reflux for 60 min. Then the reflux condenser was removed and the excess methyl propiolate was distilled off by raising the temperature to 170° C. The reaction mixture was cooled to RT and the resulting solid was triturated with dichloromethane (10 mL) and heated to 40° C. for 25 min. The hot mixture was filtered and the yellow residue was washed with dichloromethane (10 mL). The solid was dried under reduced pressure. Amount 2.07 g. Yield 28%.
Quantity
5.03 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a 500 mL flask, added 3-amino-cyclohex-2-enone (110 g, 0.99 moL) and ethyl propiolate (100 mL, 0.99 moL) and attached a condenser. The mixture was heated to 100 degree Celsius. The reaction started slowly at beginning and accelerated as the reaction progress. After the reaction was refluxed at 120 degree Celsius for 4 h, the mixture was heated up to 150 degree Celsius to remove any liquid. Finally, the mixture was heated up to 190 degree Celsius and remained for 1 h. The reaction was cooled to room temperature and 300 mL methylene chloride was added. The mixture was trituated and filtered to give the desired product (34 g, 21%).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Dihydroquinoline-2,5(1h,6h)-dione
Reactant of Route 2
7,8-Dihydroquinoline-2,5(1h,6h)-dione
Reactant of Route 3
7,8-Dihydroquinoline-2,5(1h,6h)-dione
Reactant of Route 4
7,8-Dihydroquinoline-2,5(1h,6h)-dione
Reactant of Route 5
7,8-Dihydroquinoline-2,5(1h,6h)-dione
Reactant of Route 6
7,8-Dihydroquinoline-2,5(1h,6h)-dione

Citations

For This Compound
12
Citations
SG Dzhavakhishvili, NY Gorobets… - Russian Chemical …, 2008 - Springer
An efficient method for the synthesis of novel 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones from various 2-dimethylaminomethylidenecyclohexane-1,3-diones, (1,3-thiazol-…
Number of citations: 16 link.springer.com
M Bartolomei, M Cignitti, MC Ramusino… - Journal of Molecular …, 1995 - Elsevier
7,8-dihydroquinoline-4,5 (1H,6H)-dione (1) and 7,8-dihydroquinoline-2,5-(1H,6H)-dione (2) in their tautomeric oxo and hydroxy forms have been studied by ab initio Hartree-Fock …
Number of citations: 5 www.sciencedirect.com
M Ruda - 2004 - openarchive.ki.se
This thesis deals with the design and synthesis of biologically active ligands for nuclear hormone receptors using combinatorial techniques. In the first part, a 5,6,6a,7,8,9,10,10a-…
Number of citations: 0 openarchive.ki.se
MS Moustafa, SM Al-Mousawi, MH Elnagdi - Synlett, 2011 - thieme-connect.com
Novel rearrangement reactions leading to the formation of 2-piperidinyl-tetrahydroquinolinones were observed to occur in reactions of enaminonitrile with the 1, 3-cyclohexanedione …
Number of citations: 7 www.thieme-connect.com
M Ryczkowska, A Trocka, A Hromova, S Makowiec - 2023 - researchsquare.com
A new method for the preparation of tetrahydroquinolin-2-one derivatives has been described. The two-step reaction between enaminone and acylating agent followed by electrophilic …
Number of citations: 0 www.researchsquare.com
JM Rohde, S Karavadhi, R Pragani, L Liu… - Journal of medicinal …, 2021 - ACS Publications
Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1) are oncogenic for a number of malignancies, primarily low-grade gliomas and acute myeloid leukemia. We report a …
Number of citations: 10 pubs.acs.org
DA Rudenko, SN Shurov, YG Stepanyan - Chemistry of Heterocyclic …, 2011 - Springer
3-Amino-5,5-dimethylcyclohex-2-enone in the synthesis of heterocyclic compounds (review) | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search …
Number of citations: 7 link.springer.com
L Mosti, P Fossa, G Menozzi, L Trincavelli… - Medicinal Chemistry …, 2008 - Springer
In the last few years, much effort has been directed towards the synthesis of selective adenosine receptor (AR) antagonists since they are attractive tools for pharmacological …
Number of citations: 2 link.springer.com
S El Khabiry - 2014 - ousar.lib.okayama-u.ac.jp
The risk of cancer and malaria infectious diseases is increasing worldwide. Exploring new drugs to meet the needs against drug-resistant diseases is an everlasting demand the …
Number of citations: 0 ousar.lib.okayama-u.ac.jp
Y Han, W Cui, TC Choi, S Mak, H Yu, S Hu… - When things go wrong …, 2012 - core.ac.uk
Alzheimer’s disease (AD), clinically characterized by progressive impairments of memory, cognitive functions and behaviors, is a major form of dementia that mainly affects elderly …
Number of citations: 9 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.